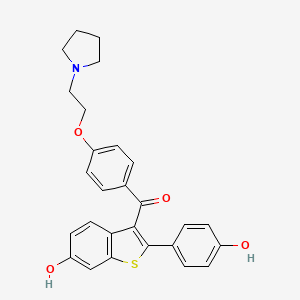
PHENETHIPYLONE
Descripción general
Descripción
LY-117018 es un compuesto no esteroideo conocido por sus potentes efectos antiestrogénicos. Es un modulador selectivo del receptor de estrógenos, similar al raloxifeno, y se ha demostrado que inhibe el crecimiento de las células del cáncer de mama de manera más efectiva que el tamoxifeno . LY-117018 carece de efectos estrogénicos y tiene una mayor afinidad por el receptor de estrógenos que el tamoxifeno .
Métodos De Preparación
La síntesis de LY-117018 involucra varios pasos:
Ciclización: El 3-metoxitiofenol reacciona con el bromuro de 4-metoxifenacilo en presencia de hidróxido de potasio en etanol para formar 2-(4-metoxifenil)-6-metoxibenzotiofeno.
Hidrólisis: El producto se trata luego con clorhidrato de piridinio a 220 ° C para producir 2-(4-hidroxifenil)-6-hidroxibenzotiofeno.
Protección: Los grupos hidroxilo se protegen reaccionando con bromuro de 4-clorofenacilo y carbonato de potasio en éter en reflujo para formar un derivado bis p-clorofenaciloxilo.
Reacción de Friedel-Crafts: Este derivado se somete a una reacción de Friedel-Crafts con cloruro de 4-(2-pirrolidinoetoxi)benzoílo en presencia de cloruro de aluminio en dicloroetano en reflujo.
Desprotección: El compuesto final se obtiene desprotegiendo con zinc y ácido acético.
Análisis De Reacciones Químicas
LY-117018 se somete a diversas reacciones químicas, incluyendo:
Oxidación: Se puede oxidar bajo condiciones específicas, aunque las vías de oxidación detalladas no están extensamente documentadas.
Sustitución: LY-117018 puede sufrir reacciones de sustitución, particularmente las que involucran sus grupos fenólicos y benzotiofénicos.
Aplicaciones Científicas De Investigación
LY-117018 tiene varias aplicaciones de investigación científica:
Investigación sobre el cáncer: Se utiliza para estudiar sus efectos antiproliferativos en líneas celulares de cáncer de mama, particularmente las células MCF-7.
Mecanismo De Acción
LY-117018 ejerce sus efectos uniéndose a los receptores de estrógenos con alta afinidad, bloqueando así los efectos del estradiol. Inhibe el crecimiento celular al prevenir la activación transcripcional mediada por el receptor de estrógenos. Además, LY-117018 activa la vía de señalización ERK1/2, lo que ayuda a suprimir la apoptosis inducida por estrés oxidativo en las células endoteliales .
Comparación Con Compuestos Similares
LY-117018 es similar al raloxifeno, otro modulador selectivo del receptor de estrógenos. LY-117018 tiene una mayor afinidad por los receptores de estrógenos y es más potente en la inhibición del crecimiento celular. Otros compuestos similares incluyen el tamoxifeno y el 40-hidroxitamoxifeno, pero LY-117018 es único en su falta de efectos estrogénicos y sus potentes propiedades antiestrogénicas .
Compuestos Similares
- Raloxifeno
- Tamoxifeno
- 40-Hidroxitamoxifeno
Propiedades
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28/h3-12,17,29-30H,1-2,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERVPBPJHKRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213055 | |
| Record name | LY 117018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63676-25-5 | |
| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63676-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 117018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063676255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 117018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENETHIPYLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQT7VSR3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
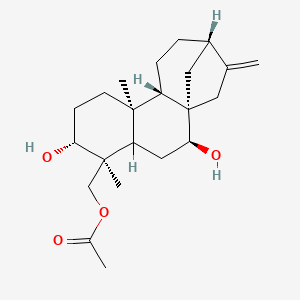
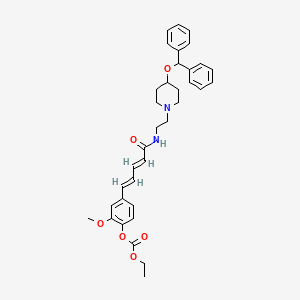
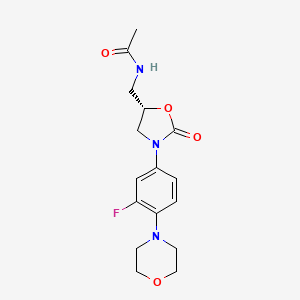
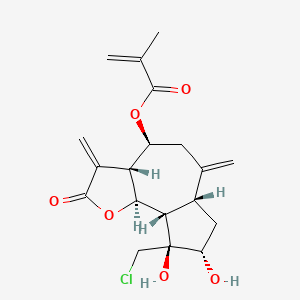
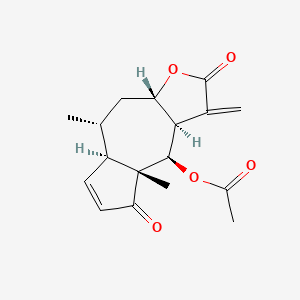
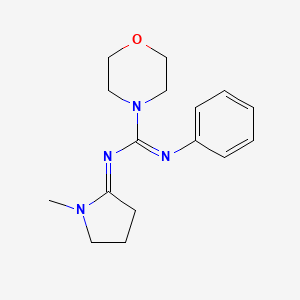

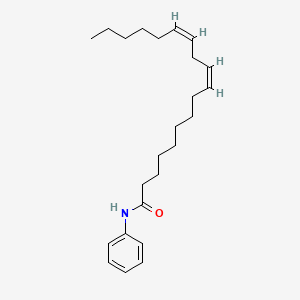
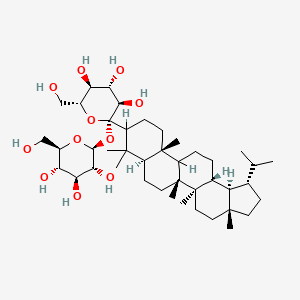
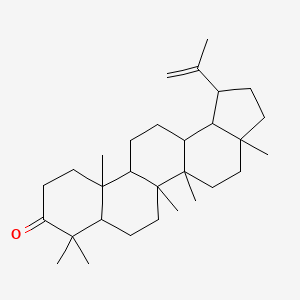
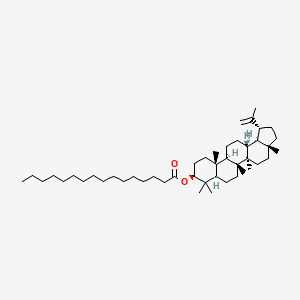

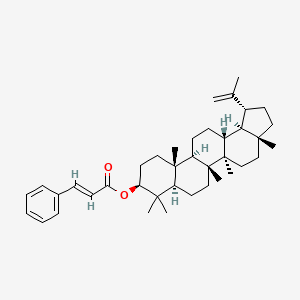
![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 4-aminobenzoate](/img/structure/B1675503.png)
